2-(3-Carbazol-9-yl-2-hydroxy-propylamino)-butan-1-ol

Description

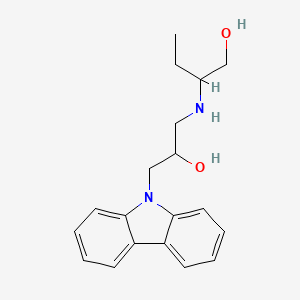

2-(3-Carbazol-9-yl-2-hydroxy-propylamino)-butan-1-ol is a carbazole-based amino alcohol derivative. Its structure comprises a carbazol-9-yl group attached to a hydroxypropylamino side chain, which is further linked to a butan-1-ol moiety. Carbazole derivatives are widely studied for their biological activities, including roles as kinase inhibitors, DNA intercalators, and epigenetic modulators.

Properties

IUPAC Name |

2-[(3-carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-2-14(13-22)20-11-15(23)12-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-10,14-15,20,22-23H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFWMVWLYRLQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carbazol-9-yl-2-hydroxy-propylamino)-butan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Carbazole Intermediate: The initial step involves the synthesis of the carbazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxy-Propylamino Group: The carbazole intermediate is then reacted with a suitable hydroxy-propylamine derivative. This step often requires the use of a catalyst and specific reaction conditions to ensure the selective formation of the desired product.

Final Coupling Reaction: The final step involves the coupling of the hydroxy-propylamino-carbazole intermediate with a butan-1-ol derivative. This step may require the use of coupling agents and specific reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carbazol-9-yl-2-hydroxy-propylamino)-butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can lead to the formation of various alkyl or acyl derivatives.

Scientific Research Applications

2-(3-Carbazol-9-yl-2-hydroxy-propylamino)-butan-1-ol has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design. It may exhibit biological activity against various targets, making it a candidate for drug development.

Materials Science: The carbazole moiety is known for its electronic properties, making the compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

Industrial Applications: The compound’s unique structure may find applications in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Carbazol-9-yl-2-hydroxy-propylamino)-butan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy-propylamino group can form hydrogen bonds with target proteins, while the carbazole moiety can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related carbazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogs and Key Differences

WK-5: 1-((3-Butoxypropyl)amino)-3-(3-fluoro-9H-carbazol-9-yl)propan-2-ol

- Structure: Features a 3-fluoro-substituted carbazole core and a butoxypropylamino side chain.

- The butoxypropylamino group introduces a longer alkyl chain compared to the target compound’s hydroxypropylamino-butan-1-ol chain, which may alter lipophilicity and membrane permeability .

- Biological Activity : Reported as a potent DNMT1 inhibitor (IC₅₀ = 0.89 µM), suggesting fluorine and side-chain modifications critically influence enzyme interaction .

1-(Bis-(2-hydroxy-ethyl)-amino)-3-carbazol-9-yl-propan-2-ol Hydrochloride

- Structure: Contains a bis-hydroxyethylamino group and a hydrochloride salt.

- Key Differences: The bis-hydroxyethylamino substituent increases hydrophilicity, while the hydrochloride salt enhances aqueous solubility. Compared to the target compound’s butan-1-ol chain, this analog’s shorter propan-2-ol backbone may reduce steric hindrance in target binding .

1-Carbazol-9-yl-3-((4H-furan-2-ylmethyl)-amino)-propan-2-ol Benzoate

- Structure: Includes a furanmethylamino group and a benzoate ester.

- The furanmethylamino group introduces heterocyclic diversity, which could modulate receptor selectivity .

Key Observations:

Fluorine Substitution : WK-5’s 3-fluoro group correlates with enhanced DNMT1 inhibition, suggesting electron-withdrawing groups may optimize target engagement .

Side-Chain Modifications: Hydrochloride salts (e.g., in ) improve solubility, advantageous for intravenous formulations. Butan-1-ol chains (target compound) may balance lipophilicity and solubility better than shorter (propan-2-ol) or bulkier (butoxypropyl) chains.

Biological Activity

2-(3-Carbazol-9-yl-2-hydroxy-propylamino)-butan-1-ol is a compound of significant interest in pharmacology due to its potential biological activities. It is structurally related to various carbazole derivatives, which have been studied for their diverse therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

- Molecular Formula : C36H43N3O7

- Molecular Weight : 629.74 g/mol

- CAS Number : 1198090-73-1

- IUPAC Name : 1-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The compound's structural features allow it to participate in hydrogen bonding and hydrophobic interactions, enhancing its affinity for specific targets.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antihypertensive Activity : Similar compounds have shown potential in lowering blood pressure by blocking beta-adrenergic receptors and modulating vascular tone.

- Neuroprotective Effects : Due to the presence of the carbazole moiety, it may protect neuronal cells from oxidative stress and apoptosis.

- Anti-cancer Properties : Some studies suggest that carbazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Case Study 1: Antihypertensive Effects

A study conducted on a related compound demonstrated significant reductions in systolic and diastolic blood pressure in hypertensive animal models. The mechanism was attributed to the inhibition of angiotensin-converting enzyme (ACE) and modulation of nitric oxide pathways.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines showed that treatment with this compound resulted in decreased markers of oxidative stress and improved cell viability under neurotoxic conditions.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.